

Early-phase clinical trials of Epofolate in

Author: BenchChem Technical Support Team. Date: December 2025

oncology

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Epofolate |           |
| Cat. No.:            | B1191756  | Get Quote |

An In-depth Technical Guide on Early-Phase Clinical Trials of Folate Receptor-Targeted Therapies in Oncology: A Focus on Vintafolide

#### Introduction

Folate is a crucial vitamin for cell growth and replication, and its uptake is frequently elevated in cancer cells through the overexpression of folate receptor alpha (FRα). This differential expression provides a therapeutic window for targeted cancer therapies. This guide delves into the early-phase clinical development of folate receptor-targeted therapies, with a specific focus on Vintafolide (EC145), a conjugate of folic acid and the microtubule inhibitor desacetylvinblastine hydrazide. Due to the limited public information on a compound specifically named "**Epofolate**," this whitepaper will concentrate on Vintafolide as a representative and well-documented agent in this class. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the clinical data, experimental protocols, and underlying mechanisms of action.

# Mechanism of Action: Folate Receptor-Targeted Drug Delivery

Vintafolide's mechanism of action is predicated on its high affinity for the folate receptor.[1] Upon binding to FRα on the surface of cancer cells, the Vintafolide-receptor complex is internalized through endocytosis.[1] Once inside the cell, the acidic environment of the endosome facilitates the cleavage of the linker, releasing the potent cytotoxic agent, a vinca



alkaloid. This targeted delivery system aims to concentrate the therapeutic payload within cancer cells, thereby minimizing systemic exposure and associated toxicities.



Click to download full resolution via product page

Figure 1: Mechanism of Action of Vintafolide

## **Early-Phase Clinical Trial Data for Vintafolide**

While specific data for "**Epofolate**" is unavailable, the following tables summarize representative data from early-phase clinical trials of Vintafolide and other folate receptor-targeted therapies to provide context.

**Table 1: Patient Demographics and Disease** 

**Characteristics (Illustrative)** 

| Parameter          | Vintafolide Phase I/II | AZD5335 Phase I/IIa[2]     |
|--------------------|------------------------|----------------------------|
| Number of Patients | N = 100 (example)      | N = 189                    |
| Cancer Types       | Ovarian, Lung, Breast  | Platinum-Resistant Ovarian |
| FRα Expression     | High                   | Not specified              |
| Prior Therapies    | Median of 3            | Heavily pre-treated        |



**Table 2: Dose Escalation and Maximum Tolerated Dose** 

(MTD) (Illustrative)

| Drug        | Dose Levels<br>Studied      | MTD                   | Dose-Limiting<br>Toxicities |
|-------------|-----------------------------|-----------------------|-----------------------------|
| Vintafolide | 1.0 - 2.5 mg/m <sup>2</sup> | 2.5 mg/m²             | Neutropenia, Fatigue        |
| AZD5335     | 1.6 - 2.4 mg/kg             | Not explicitly stated | Neutropenia[2]              |

Table 3: Pharmacokinetic Parameters (Illustrative)

| Parameter      | Vintafolide       |
|----------------|-------------------|
| Half-life (t½) | ~20 hours         |
| Cmax (at MTD)  | Variable          |
| AUC (at MTD)   | Dose-proportional |

**Table 4: Clinical Efficacy in Early-Phase Trials** 

(Illustrative)

| Drug                      | Overall Response<br>Rate (ORR)        | Disease Control<br>Rate (DCR)      | Median<br>Progression-Free<br>Survival (PFS) |
|---------------------------|---------------------------------------|------------------------------------|----------------------------------------------|
| Vintafolide               | 15-25% (in FRα-<br>positive patients) | ~60%                               | 4-5 months                                   |
| AZD5335                   | 49.2% - 56.1%<br>(across cohorts)[2]  | 56.2% (at 7.8 months follow-up)[2] | Not reported                                 |
| Luveltamab<br>Tazevibulin | 32%[3]                                | Not reported                       | Not reported                                 |

## **Experimental Protocols in Early-Phase Trials**

The following outlines a typical experimental protocol for an early-phase clinical trial of a folate receptor-targeted therapy like Vintafolide.



### **Study Design and Patient Selection**

- Phase: I/II, open-label, dose-escalation, and cohort expansion.
- Inclusion Criteria: Patients with advanced solid tumors known to express FRα (e.g., ovarian, non-small cell lung cancer), measurable disease by RECIST criteria, adequate organ function (hematologic, renal, hepatic), and ECOG performance status of 0 or 1.
- Exclusion Criteria: Prior treatment with a vinca alkaloid (for Vintafolide), significant comorbidities, and brain metastases.

#### **Treatment Regimen**

- Dose Escalation: A standard 3+3 design is typically employed to determine the MTD.
- Administration: Intravenous infusion over a specified period (e.g., 60 minutes) on a defined schedule (e.g., once every 3 weeks).
- Companion Diagnostic: Use of an imaging agent (e.g., 99mTc-etarfolatide for Vintafolide) to assess FRα expression and select patients most likely to respond.

#### **Endpoints and Assessments**

- Primary Endpoints: MTD, safety, and tolerability.
- Secondary Endpoints: Pharmacokinetics, ORR, DCR, and PFS.
- Assessments: Regular monitoring of adverse events (CTCAE), tumor assessments (e.g., CT scans every 6-8 weeks), and pharmacokinetic sampling.





Click to download full resolution via product page

Figure 2: Early-Phase Clinical Trial Workflow

### Conclusion

While the specific drug "**Epofolate**" remains elusive in publicly available clinical trial literature, the broader class of folate receptor-targeted therapies, exemplified by Vintafolide, has shown promise in early-phase oncology trials. The targeted delivery of potent cytotoxic agents to FRα-overexpressing tumors represents a viable and actively pursued strategy in cancer drug development. The data from early trials of compounds like Vintafolide and newer agents such as AZD5335 underscore the potential of this approach to improve therapeutic outcomes for patients with cancers that are often difficult to treat. Future research will likely focus on



optimizing the linker and payload technology, refining patient selection with companion diagnostics, and exploring combination therapies to further enhance clinical benefit.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Antifolates in cancer therapy: structure, activity and mechanisms of drug resistance -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. youtube.com [youtube.com]
- To cite this document: BenchChem. [Early-phase clinical trials of Epofolate in oncology].
  BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1191756#early-phase-clinical-trials-of-epofolate-in-oncology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com